Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 617694-26-5
VCID: VC16140522
InChI: InChI=1S/C25H20F3N3O4S/c1-3-35-24(33)14-4-8-15(9-5-14)30-22(32)21-20(29)19-17(25(26,27)28)12-18(31-23(19)36-21)13-6-10-16(34-2)11-7-13/h4-12H,3,29H2,1-2H3,(H,30,32)
SMILES:
Molecular Formula: C25H20F3N3O4S
Molecular Weight: 515.5 g/mol

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

CAS No.: 617694-26-5

Cat. No.: VC16140522

Molecular Formula: C25H20F3N3O4S

Molecular Weight: 515.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate - 617694-26-5

Specification

CAS No. 617694-26-5
Molecular Formula C25H20F3N3O4S
Molecular Weight 515.5 g/mol
IUPAC Name ethyl 4-[[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate
Standard InChI InChI=1S/C25H20F3N3O4S/c1-3-35-24(33)14-4-8-15(9-5-14)30-22(32)21-20(29)19-17(25(26,27)28)12-18(31-23(19)36-21)13-6-10-16(34-2)11-7-13/h4-12H,3,29H2,1-2H3,(H,30,32)
Standard InChI Key NXHAFXXKDRQBSU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s molecular formula is C₂₅H₂₀F₃N₃O₄S, with a molecular weight of 515.5 g/mol. Its structure integrates a thieno[2,3-b]pyridine scaffold, a bicyclic system combining thiophene and pyridine rings. Key substituents include:

  • 3-Amino group: Enhances hydrogen-bonding potential.

  • 6-(4-Methoxyphenyl): A hydrophobic aryl group with electron-donating methoxy functionality.

  • 4-Trifluoromethyl: A lipophilic, electron-withdrawing group influencing metabolic stability.

  • Ethyl benzoate side chain: Provides ester functionality for prodrug potential .

The SMILES notation (CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N) and InChIKey (NXHAFXXKDRQBSU-UHFFFAOYSA-N) confirm stereochemical specificity .

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predicts CCS values for various adducts (Table 1) :

Adductm/zPredicted CCS (Ų)
[M+H]+516.11998215.5
[M+Na]+538.10192224.3
[M+NH4]+533.14652218.4
[M-H]-514.10542215.8

These values indicate moderate molecular rigidity, suggesting predictable behavior in mass spectrometry-based assays.

Synthetic Pathways and Analogous Compounds

Hypothesized Synthesis

While no direct synthesis routes are documented for CID 3439186, analogous thieno-pyridine derivatives are typically synthesized via:

  • Cyclocondensation: Thiophene precursors react with nitriles or amines under acidic conditions to form the bicyclic core .

  • Suzuki-Miyaura Coupling: Introduction of aryl groups (e.g., 4-methoxyphenyl) via palladium-catalyzed cross-coupling .

  • Esterification: Attachment of the ethyl benzoate group using acyl chlorides or carbodiimide-mediated coupling .

Structural Analogs in Enzyme Inhibition

The PMC study highlights thieno[3,2-d]pyrimidinones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Key insights relevant to CID 3439186 include:

  • Methoxy/Hydroxy Phenyl Groups: Analogous compounds with 3-methoxyphenyl or 3-hydroxyphenyl substituents showed moderate 17β-HSD2 inhibition (25–36% at 1 µM) .

  • Trifluoromethyl Role: The CF₃ group in CID 3439186 may enhance binding via hydrophobic interactions, similar to fluorinated inhibitors in the PMC study .

  • Conformational Rigidity: Cyclized analogs (e.g., thieno-pyrimidinones) exhibited better activity than flexible amides, suggesting CID 3439186’s fused core could favor target engagement .

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Feasibility: Scalability of proposed routes remains untested.

  • Target Validation: No in vitro or in vivo data exist for CID 3439186.

  • Structure-Activity Relationships (SAR): Impact of the 3-amino vs. 3-methoxy groups in analogs is unclear .

Recommended Studies

  • Enzyme Screening: Test against 17β-HSD2, kinases, and CYPs.

  • Prodrug Optimization: Hydrolyze the ethyl ester to assess active carboxylic acid form.

  • Crystallography: Resolve binding modes with hypothetical targets.

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